molecular formula C24H32O5 B585157 17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione CAS No. 1867-41-0

17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione

Cat. No.: B585157
CAS No.: 1867-41-0
M. Wt: 400.515
InChI Key: MLMGNNLOYMIQAE-GQFGMJRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione: is a synthetic derivative of megestrol acetate, a progestin used in hormone therapy This compound is characterized by the removal of a methyl group and the addition of a hydroxymethyl group, which may alter its pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione typically involves the modification of megestrol acetate. The process may include:

    Demethylation: Removal of a methyl group from megestrol acetate.

    Hydroxymethylation: Introduction of a hydroxymethyl group.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, where the hydroxymethyl group can be oxidized to a formyl or carboxyl group.

    Reduction: Reduction reactions may convert the hydroxymethyl group to a methyl group.

    Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of 6-Demethyl-6-formyl-megestrol acetate.

    Reduction: Formation of 6-Demethyl-megestrol acetate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: : 17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione is used in the study of steroid chemistry and the development of new synthetic pathways for hormone derivatives.

Biology: : Research into the biological activity of this compound can provide insights into its potential as a therapeutic agent, particularly in hormone-related conditions.

Medicine: : The compound may be investigated for its efficacy in hormone replacement therapy, cancer treatment, and other medical applications where progestins are used.

Industry: : In the pharmaceutical industry, this compound can be a precursor or intermediate in the synthesis of other steroidal drugs.

Mechanism of Action

The mechanism of action of 17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione involves its interaction with progesterone receptors. By binding to these receptors, it can modulate the expression of genes involved in reproductive and metabolic processes. The hydroxymethyl group may influence its binding affinity and selectivity, potentially leading to different pharmacological effects compared to megestrol acetate.

Comparison with Similar Compounds

Similar Compounds

    Megestrol acetate: The parent compound, used in hormone therapy.

    6-Demethyl-megestrol acetate: Lacks the hydroxymethyl group.

    6-Hydroxymethyl-megestrol acetate: Contains the hydroxymethyl group but retains the methyl group.

Uniqueness: : 17-(Acetyloxy)-6-(hydroxymethyl)-pregna-4,6-diene-3,20-dione is unique due to the combination of demethylation and hydroxymethylation, which may confer distinct pharmacological properties. This structural modification can influence its metabolic stability, receptor binding, and overall therapeutic potential.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-(hydroxymethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5/c1-14(26)24(29-15(2)27)10-7-20-18-11-16(13-25)21-12-17(28)5-8-22(21,3)19(18)6-9-23(20,24)4/h11-12,18-20,25H,5-10,13H2,1-4H3/t18-,19+,20+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMGNNLOYMIQAE-GQFGMJRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)CO)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)CO)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601177319
Record name Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1867-41-0
Record name Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-(hydroxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1867-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Demethyl-6-(hydroxymethyl)-megestrol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-DEMETHYL-6-(HYDROXYMETHYL)-MEGESTROL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/512643PIG8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.